![molecular formula C18H22O5S B1237431 sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1237431.png)
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester
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Overview
Description
Sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester is a steroid sulfate.
Scientific Research Applications
Sulfonation and Reaction Behavior
- The sulfonation of compounds similar to the one has been studied, showing the formation of sulfonic acids and their analogues. For example, the sulfonation of 4H-cyclopenta[def]phenanthrene resulted in various sulfonic acids, indicating a possible route for modifying similar structures (Yoshida, Kobayashi, Minabe, & Suzuki, 1981).
Synthesis of Bioactive Compounds
- Studies have demonstrated the synthesis of unsaturated and polyunsaturated fatty acids containing sulfur atoms, potentially relevant for bioactive compound synthesis, which could apply to the sulfuric acid ester of interest (Funk & Alteneder, 1983).
Catalytic Applications
- Sulfuric acid esters, including those similar to the query compound, have been used as catalysts in organic synthesis, such as in the condensation of aromatic aldehydes with pyrazolone, showing their potential in catalyzing specific organic reactions (Tayebi, Baghernejad, Saberi, & Niknam, 2011).
Photocarboxylation Studies
- The photocarboxylation of related compounds has been explored, which could provide insights into the chemical behavior and potential applications of the sulfuric acid ester (Minabe, Isozumi, Kawai, & Yoshida, 1988).
Steroidal Derivatives and Structural Analysis
- Research on steroidal derivatives, closely related to the sulfuric acid ester, has focused on understanding their structural characteristics and potential biological activities (Djigoué, Simard, Kenmogne, & Poirier, 2012).
Purification and Extraction Techniques
- The application of sulfuric acid in the purification of hydrocarbons, such as phenanthrene, suggests potential use in purification processes for related compounds (Lamey & Maloy, 1974).
properties
Product Name |
sulfuric acid [(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester |
---|---|
Molecular Formula |
C18H22O5S |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(8R,9R,13S,14R)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/t14-,15+,16+,18-/m0/s1 |
InChI Key |
JKKFKPJIXZFSSB-LHHMISFZSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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